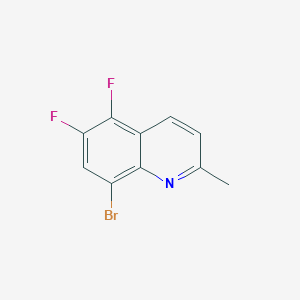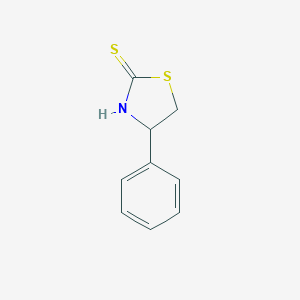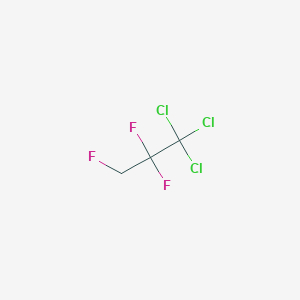
1,1,1-Trichloro-2,2,3-trifluoropropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1-Trichloro-2,2,3-trifluoropropane, also known as HCFC-123 or Freon 123, is a colorless gas that is widely used as a refrigerant and as a blowing agent in the production of foam insulation. HCFC-123 is a member of the family of hydrochlorofluorocarbons (HCFCs), which are a group of compounds that have been developed as alternatives to the more harmful chlorofluorocarbons (CFCs). HCFCs have a lower ozone depletion potential than CFCs, but they are still considered to be ozone-depleting substances and are being phased out under the Montreal Protocol.
作用机制
1,1,1-Trichloro-2,2,3-trifluoropropane is an ozone-depleting substance that contributes to the destruction of the ozone layer in the stratosphere. When released into the atmosphere, 1,1,1-Trichloro-2,2,3-trifluoropropane reacts with ozone (O3) and breaks it down into oxygen (O2) and chlorine monoxide (ClO). The chlorine monoxide can then react with other ozone molecules, creating a chain reaction that depletes the ozone layer.
生化和生理效应
1,1,1-Trichloro-2,2,3-trifluoropropane is not considered to be highly toxic, but it can cause irritation of the eyes, skin, and respiratory system. Long-term exposure to high concentrations of 1,1,1-Trichloro-2,2,3-trifluoropropane can cause damage to the liver, kidneys, and central nervous system. 1,1,1-Trichloro-2,2,3-trifluoropropane is also a greenhouse gas and contributes to global warming.
实验室实验的优点和局限性
1,1,1-Trichloro-2,2,3-trifluoropropane has been used as a solvent in laboratory experiments, particularly in the electronics industry. It has several advantages over other solvents, including its low toxicity and high solvency power. However, 1,1,1-Trichloro-2,2,3-trifluoropropane is an ozone-depleting substance and is being phased out under the Montreal Protocol. Researchers are encouraged to use alternative solvents that are less harmful to the environment.
未来方向
As 1,1,1-Trichloro-2,2,3-trifluoropropane is being phased out, researchers are exploring alternative refrigerants and blowing agents that have lower ozone depletion potential and are less harmful to the environment. Some of the alternatives being studied include hydrofluorocarbons (HFCs), hydrocarbons (HCs), and natural refrigerants such as carbon dioxide (CO2) and ammonia (NH3). There is also ongoing research into the environmental and health effects of HCFCs and their alternatives, as well as the development of new technologies for refrigeration and insulation.
合成方法
1,1,1-Trichloro-2,2,3-trifluoropropane is synthesized by reacting 1,1,1-trichloroethane with hydrogen fluoride in the presence of a catalyst. The reaction produces 1,1,1-Trichloro-2,2,3-trifluoropropane and hydrochloric acid. The process is typically carried out in a batch reactor at high pressure and high temperature.
科学研究应用
1,1,1-Trichloro-2,2,3-trifluoropropane has been widely used as a refrigerant in air conditioning and refrigeration systems, as well as in foam insulation production. It has also been used as a solvent in the electronics industry. 1,1,1-Trichloro-2,2,3-trifluoropropane has been the subject of scientific research in a variety of fields, including atmospheric chemistry, toxicology, and environmental science.
属性
CAS 编号 |
131211-71-7 |
|---|---|
产品名称 |
1,1,1-Trichloro-2,2,3-trifluoropropane |
分子式 |
C3H2Cl3F3 |
分子量 |
201.4 g/mol |
IUPAC 名称 |
1,1,1-trichloro-2,2,3-trifluoropropane |
InChI |
InChI=1S/C3H2Cl3F3/c4-3(5,6)2(8,9)1-7/h1H2 |
InChI 键 |
HXUSPOJBFARDNS-UHFFFAOYSA-N |
SMILES |
C(C(C(Cl)(Cl)Cl)(F)F)F |
规范 SMILES |
C(C(C(Cl)(Cl)Cl)(F)F)F |
同义词 |
1,1,1-Trichloro-2,2,3-trifluoropropane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



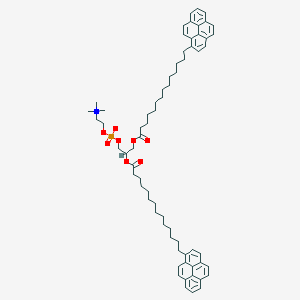
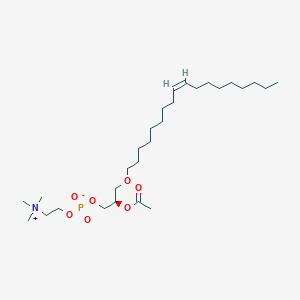
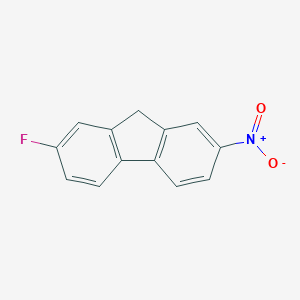
![Methyl (2E)-3-[5-(chlorocarbonyl)furan-2-yl]prop-2-enoate](/img/structure/B161432.png)
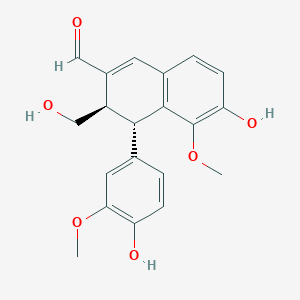
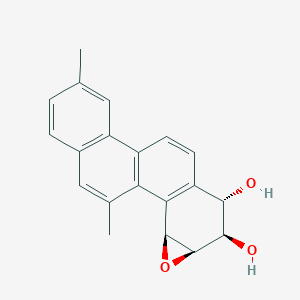
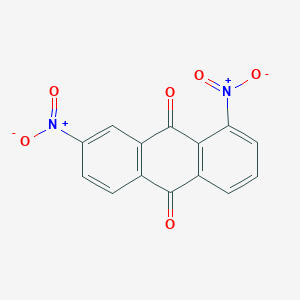
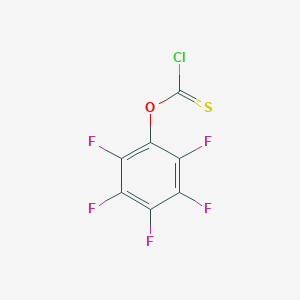
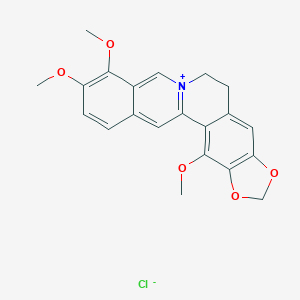
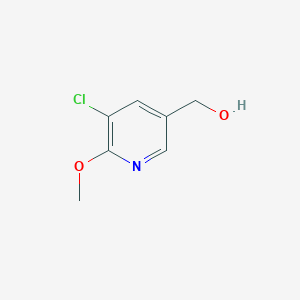
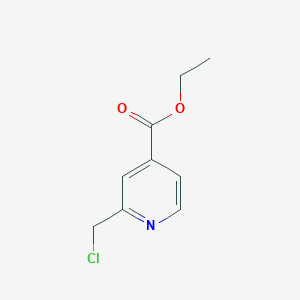
![(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylsulfanylbutanoyl]-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B161453.png)
